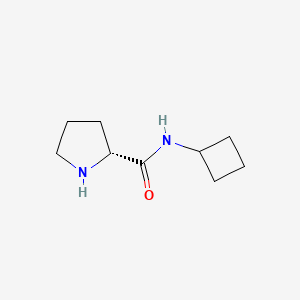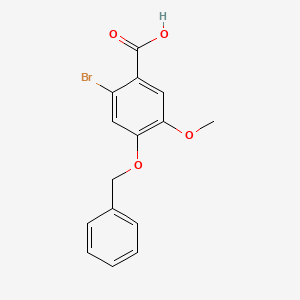![molecular formula C14H20N2O5 B1447309 5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate CAS No. 1422344-17-9](/img/structure/B1447309.png)
5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
Vue d'ensemble
Description
5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate, also known as 5-t-BEPD, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, which means it contains an atom of at least two different elements, and is composed of a six-membered ring of nitrogen and oxygen atoms with two carboxylic acid groups attached. 5-t-BEPD is an important building block for many different types of organic compounds, and has been studied for its potential use in drug design, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
- Compound: 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene
- Application: This compound is used in hematology stains .
- Method of Application: The specific methods of application are not detailed, but it is mentioned that the compound is suitable for scintillation .
- Results or Outcomes: The outcomes of this application are not specified in the source .
- Compound: 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone)
- Application: This compound is used in the synthesis of Schiff bases containing NNO donors .
- Method of Application: The compound is used as a precursor for the synthesis of Schiff bases .
- Results or Outcomes: The outcomes of this application are not specified in the source .
- Compound: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
- Application: This compound is used as an optical brightener and fluorescent brightener for thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink .
- Method of Application: The compound is used to convert UV light into visible light .
- Results or Outcomes: The outcomes of this application are not specified in the source .
- Compound: 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene
- Application: This compound is used in photoluminescence experiments on doped silica films .
- Method of Application: The specific methods of application are not detailed, but it is mentioned that the compound is suitable for photoluminescence experiments .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Scientific Field: Hematology
Scientific Field: Crystallography
Scientific Field: Material Science
Scientific Field: Photoluminescence
Propriétés
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-5-19-12(17)11-15-9-6-7-16(8-10(9)20-11)13(18)21-14(2,3)4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVHTNHXSBCTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)CN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



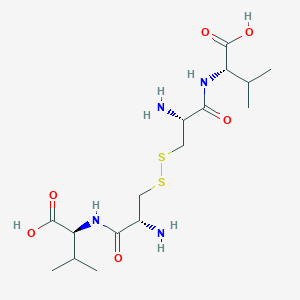
![Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1447228.png)
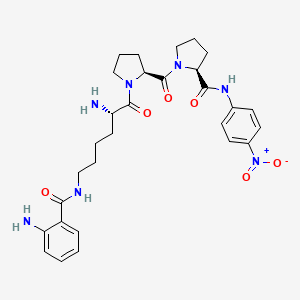
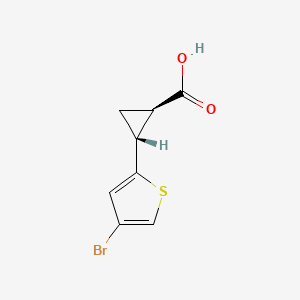
![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)
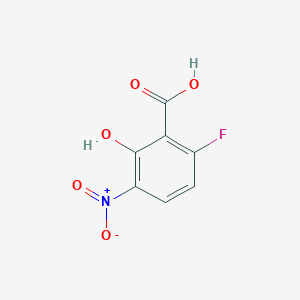
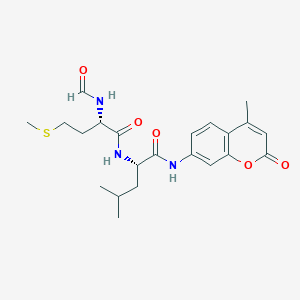
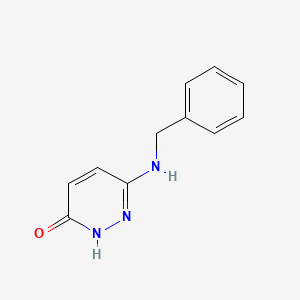
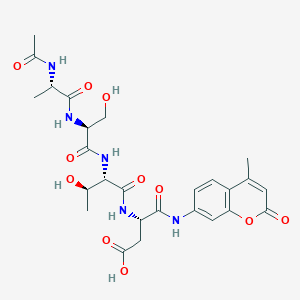
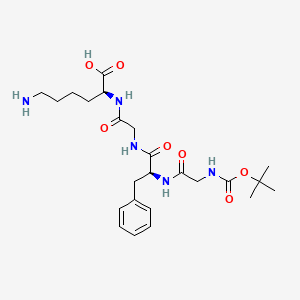
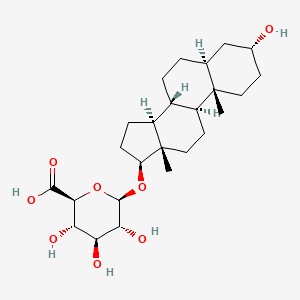
![2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B1447243.png)
